molecular formula C24H24N4O B10799404 Fasn-IN-3

Fasn-IN-3

Cat. No.: B10799404
M. Wt: 384.5 g/mol
InChI Key: ICDQFUFDAFKCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fasn-IN-3 is a potent inhibitor of fatty acid synthase (FASN), an enzyme crucial for the de novo synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage, signal transduction, and the synthesis of membrane lipids. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fasn-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Fasn-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups of this compound, leading to different analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Fasn-IN-3 has a wide range of scientific research applications:

    Chemistry: this compound is used as a tool compound to study the inhibition of fatty acid synthase and its effects on lipid metabolism.

    Biology: It is employed in research to understand the role of fatty acid synthase in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: this compound has shown potential as a therapeutic agent in the treatment of cancer, obesity, and metabolic disorders. It is being investigated for its ability to inhibit tumor growth and reduce lipid accumulation in cells.

    Industry: this compound is used in the development of novel drugs and therapeutic strategies targeting fatty acid synthase

Mechanism of Action

Fasn-IN-3 exerts its effects by inhibiting the activity of fatty acid synthase. The compound binds to the active site of the enzyme, preventing the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitate. This inhibition disrupts the synthesis of long-chain fatty acids, leading to reduced lipid accumulation and altered cellular signaling pathways. This compound also affects the PI3K-AKT signaling pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

    Orlistat: A lipase inhibitor that also inhibits fatty acid synthase.

    L-Carnitine: An endogenous molecule involved in fatty acid metabolism.

    Trans-Chalcone: A natural product that inhibits fatty acid synthase and has antifungal and anticancer properties.

    Pyrazinamide: An antibiotic that also inhibits fatty acid synthase.

    A-769662: An activator of AMP-activated protein kinase that affects fatty acid metabolism

Uniqueness of Fasn-IN-3: this compound is unique due to its high specificity and potency as a fatty acid synthase inhibitor. Unlike other compounds, this compound has been shown to effectively reduce lipid accumulation and inhibit tumor growth in various preclinical models. Its ability to target multiple pathways involved in lipid metabolism and cellular signaling makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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